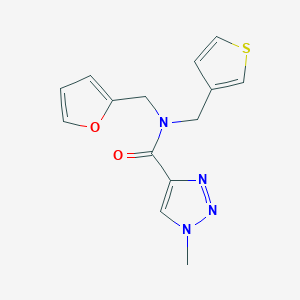
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, recognized for its diverse biological activities. This compound integrates a furan ring and a thiophene ring, which contribute to its unique pharmacological properties. The following sections detail the synthesis, biological activities, mechanisms of action, and relevant research findings regarding this compound.
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This is achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
- Attachment of Furan and Thiophene Rings : The furan and thiophene moieties are introduced via nucleophilic substitution reactions.
The compound's molecular formula is C13H12N4O2S with a molecular weight of approximately 292.33 g/mol. The unique arrangement of functional groups imparts distinct chemical properties that facilitate various biological interactions.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- Compounds similar to this compound have been tested against various cancer cell lines. In a study involving triazole derivatives, certain compounds demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties:
- In vitro studies have shown that related triazole derivatives effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways.
- Metal Ion Coordination : The ability of the triazole to coordinate with metal ions can modulate enzyme activity crucial in cancer and microbial growth.
Case Studies and Research Findings
Recent studies have explored the biological efficacy of various triazole derivatives:
- A study synthesized multiple triazole tethered compounds and evaluated their anticancer potential against a panel of human cancer cell lines. Several derivatives exhibited promising results with GI50 values ranging from 0.02 µM to 0.99 µM .
- Another investigation highlighted the antimicrobial activity of synthesized triazoles against common pathogens, demonstrating significant inhibition rates .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-17-9-13(15-16-17)14(19)18(7-11-4-6-21-10-11)8-12-3-2-5-20-12/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHERJHGJHWMOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














